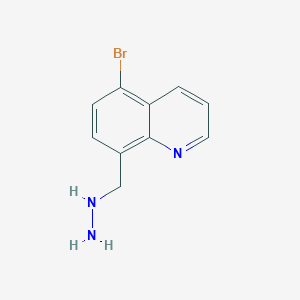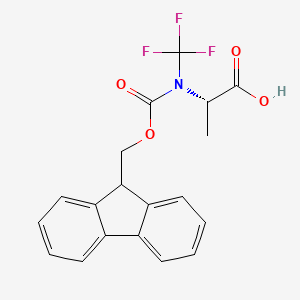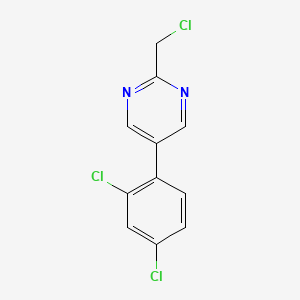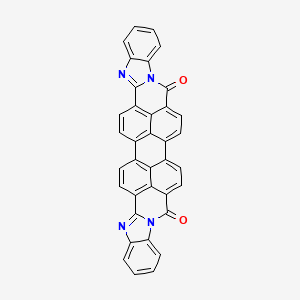
Bis(benzimidazo)perylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(benzimidazo)perylene is a polycyclic aromatic hydrocarbon that has gained significant attention due to its unique optical and electronic properties. This compound is characterized by its extended π-conjugation, which imparts high thermal stability and strong fluorescence. These properties make this compound a valuable material in various scientific and industrial applications, including organic electronics, photovoltaics, and sensors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzimidazo)perylene typically involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with o-phenylenediamine under acidic conditions. This reaction forms the benzimidazole rings fused to the perylene core. The reaction is usually carried out in a solvent such as polyphosphoric acid or concentrated sulfuric acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity. This often involves precise control of temperature, reaction time, and the use of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(benzimidazo)perylene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Wissenschaftliche Forschungsanwendungen
Bis(benzimidazo)perylene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the study of π-conjugated systems.
Biology: Employed in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential in photodynamic therapy and as a drug delivery vehicle.
Wirkmechanismus
The mechanism by which bis(benzimidazo)perylene exerts its effects is primarily through its extended π-conjugation, which allows for efficient electron transport and strong fluorescence. The molecular targets and pathways involved include interactions with DNA, proteins, and other biomolecules, making it useful in bioimaging and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(benzimidazo)thioperylene
- N-pentylimidobenzimidazoperylene
- Bis(n-butylimido)perylene
- Bis(phenethylimido)perylene
- Bis(benzylimido)perylene
Uniqueness
Bis(benzimidazo)perylene stands out due to its high thermal stability, strong fluorescence, and versatile chemical reactivity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for a wide range of applications, from organic electronics to biomedical research .
Eigenschaften
CAS-Nummer |
55034-81-6 |
|---|---|
Molekularformel |
C36H16N4O2 |
Molekulargewicht |
536.5 g/mol |
IUPAC-Name |
7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.025,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,16,18,20,22,26,28,30,32,34(38),35,39-octadecaene-15,24-dione |
InChI |
InChI=1S/C36H16N4O2/c41-35-23-15-11-19-20-12-16-24-32-22(34-38-26-6-2-4-8-28(26)40(34)36(24)42)14-10-18(30(20)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35/h1-16H |
InChI-Schlüssel |
HCTHYIRJERPQJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=CC=C7C8=C(C=CC(=C68)C9=C5C4=C3C=C9)C1=NC2=CC=CC=C2N1C7=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


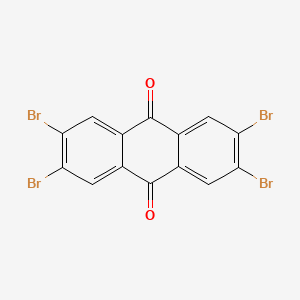
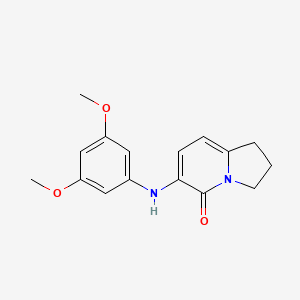

![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)

![6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13115112.png)
![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-(4-chlorophenyl)-2-methyl-](/img/structure/B13115120.png)
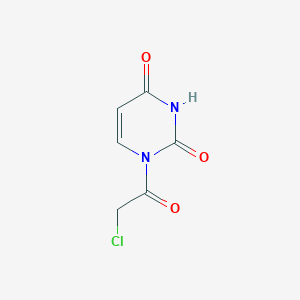
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium](/img/structure/B13115130.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B13115136.png)
![5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide](/img/structure/B13115142.png)
